- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like ActivitiesChemistry - An Asian Journal, 2011, 6(6), 1431-1442,
Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
Nome do Produto:2-Bromo-3-nitrobenzaldehyde
N.o CAS:90407-21-9
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD15527595
CID:1026207
2-Bromo-3-nitrobenzaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Bromo-3-nitrobenzaldehyde
- Benzaldehyde,2-bromo-3-nitro
- CL8255
- Benzaldehyde, 2-bromo-3-nitro-
- 2-bromo-3-nitro-benzaldehyde
- ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
- SY047873
- AB0027480
- W9315
- ST24022041
- 2-Bromo-3-nitrobenzaldehyde (ACI)
-
- MDL: MFCD15527595
- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
- Chave InChI: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- SMILES: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1
Propriedades Computadas
- Massa Exacta: 228.93700
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 192
- Superfície polar topológica: 62.9
Propriedades Experimentais
- PSA: 62.89000
- LogP: 2.69300
2-Bromo-3-nitrobenzaldehyde Informações de segurança
2-Bromo-3-nitrobenzaldehyde Dados aduaneiros
- CÓDIGO SH:2913000090
- Dados aduaneiros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-3-nitrobenzaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187989-1.0g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 1.0g |
$35.0 | 2023-07-10 | |
Enamine | EN300-187989-2.5g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 2.5g |
$64.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1046965-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 10g |
$165 | 2024-06-07 | |
Enamine | EN300-187989-0.1g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
ChemScence | CS-W005406-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 99.37% | 5g |
$103.0 | 2022-04-26 | |
TRC | B699090-250mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
TRC | B699090-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 1g |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM255678-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 10g |
$202 | 2021-06-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 1g |
222.30 | 2021-05-17 | |
Apollo Scientific | OR400521-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 5g |
£70.00 | 2025-02-20 |
2-Bromo-3-nitrobenzaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2)
Referência
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
Referência
- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonistsEuropean Journal of Medicinal Chemistry, 2010, 46(1), 1-10,
Método de produção 4
Condições de reacção
Referência
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Método de produção 5
Condições de reacção
1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt
Referência
- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanesOrganic & Biomolecular Chemistry, 2020, 18(2), 288-291,
Método de produção 6
Condições de reacção
1.1 Reagents: Thionyl chloride
2.1 -
2.1 -
Referência
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
Referência
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
2-Bromo-3-nitrobenzaldehyde Raw materials
- 2-Bromo-3-nitrotoluene
- (2-bromo-3-nitrophenyl)methanol
- 2-bromo-3-nitro-benzoyl chloride
- 2-Bromo-3-nitrobenzoic acid
2-Bromo-3-nitrobenzaldehyde Preparation Products
2-Bromo-3-nitrobenzaldehyde Literatura Relacionada
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):247.0/986.0